8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Description
This compound features a purino-triazole-dione core substituted with a 5-bromo-2-methoxyphenyl group, an ethyl chain at position 5, and a methyl group at position 1.
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O3/c1-4-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-7-8(17)5-6-10(9)26-3/h5-7H,4H2,1-3H3,(H,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHIANKHVMBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of enzymes and receptors in biological systems. They have been shown to exhibit diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects.
Mode of Action
Triazole derivatives are known to interact with their targets through hydrogen bonding and dipole interactions. This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole derivatives have been shown to have promising neuroprotective and anti-inflammatory properties. They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that they may affect the biochemical pathways related to inflammation and neuroprotection.
Biological Activity
The compound 8-(5-bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a derivative of the 1,2,4-triazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential applications in medicine.
Structure and Properties
The compound features a complex structure that integrates a 1,2,4-triazole ring with a bromo-substituted aromatic moiety. The presence of the bromo and methoxy groups is significant as they can influence the compound's biological interactions and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrN4O3 |
| Molecular Weight | 356.20 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit substantial antimicrobial properties. A study evaluated various derivatives of triazoles against a panel of bacteria and fungi. The results showed that modifications in the triazole structure significantly enhanced their antimicrobial potency. In particular, derivatives with electron-withdrawing groups demonstrated improved activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Several studies have highlighted the antitumor potential of 1,2,4-triazole derivatives. The compound was tested for its ability to inhibit cancer cell proliferation. In vitro assays revealed that it effectively reduced the viability of various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antioxidant Activity
The antioxidant properties of triazole derivatives are also noteworthy. The compound demonstrated significant radical scavenging activity in various assays, suggesting its potential use in preventing oxidative stress-related diseases . The structure-activity relationship (SAR) analysis indicated that the presence of methoxy and bromo groups enhances antioxidant capacity.
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. QSAR (Quantitative Structure-Activity Relationship) models have been employed to predict the toxicity of triazole derivatives. Findings suggest that increasing the size of substituents on the aromatic ring may correlate with enhanced safety profiles . The LD50 values obtained for similar compounds indicate a favorable safety margin for further development.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving 10 different triazole derivatives, the compound exhibited MIC (Minimum Inhibitory Concentration) values lower than those of standard antibiotics against E. coli and Klebsiella pneumoniae. This suggests that it could serve as a lead compound for developing new antimicrobial therapies .
Case Study 2: Antitumor Mechanism
A specific investigation into its antitumor effects revealed that treatment with this triazole derivative led to significant apoptosis in breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in inducing cell death .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The triazole ring system is known for its ability to inhibit various cancer cell lines. In vitro assays have demonstrated that derivatives of triazoles exhibit significant cytotoxic effects against breast cancer and lung cancer cell lines. For instance, a study showed that compounds similar to 8-(5-bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione displayed IC50 values in the micromolar range against A549 and MCF-7 cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are frequently explored for their ability to combat bacterial infections. In a comparative study, the compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antibacterial agents .
Anti-inflammatory Effects
Research has indicated that compounds containing the triazole moiety can exhibit anti-inflammatory properties. This particular compound has been tested in models of inflammation and showed promising results in reducing inflammatory markers. Such findings suggest its potential application in treating inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against breast and lung cancer cell lines | Showed significant cytotoxicity with IC50 values in micromolar range |
| Antimicrobial Efficacy Study | Tested against various bacterial strains | Demonstrated substantial antibacterial activity with low MIC values |
| Anti-inflammatory Research | Assessed in inflammation models | Reduced inflammatory markers indicating potential therapeutic use |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the 5-bromo-2-methoxyphenyl moiety serves as a key site for cross-coupling reactions.
Mechanistic Notes :
-
Suzuki coupling replaces bromine with aryl groups, enabling structural diversification for biological studies.
-
Amination introduces nitrogen-based functionalities, enhancing solubility or target affinity.
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes regioselective electrophilic attacks due to electron-donating methoxy groups.
| Reaction Type | Conditions | Reagents | Products Formed | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitronium ion (NO₂⁺) | Nitro-substituted phenyl derivatives | |
| Demethylation | HBr (48%), acetic acid, reflux | – | Hydroxy-substituted analogs |
Key Findings :
-
Demethylation under acidic conditions converts methoxy to hydroxyl groups, altering electronic properties.
-
Nitration occurs preferentially at the para position relative to methoxy.
Functional Group Transformations
The ethyl and methyl groups on the triazole-purine scaffold participate in oxidation and alkylation.
| Reaction Type | Conditions | Reagents | Products Formed | References |
|---|---|---|---|---|
| Oxidation of Ethyl | KMnO₄, H₂O, 100°C | – | Ketone or carboxylic acid derivatives | |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | R-X (e.g., CH₃I) | Alkylated triazole derivatives |
Structural Impact :
-
Oxidation of the ethyl group could generate ketones, modifying hydrogen-bonding capacity.
-
Alkylation at nitrogen sites enhances lipophilicity, critical for membrane permeability.
Triazole-Purine Core Reactivity
The fused heterocyclic system enables unique transformations.
| Reaction Type | Conditions | Reagents | Products Formed | References |
|---|---|---|---|---|
| Ring-Opening | Strong base (e.g., NaOH), Δ | – | Cleavage products (e.g., amino alcohols) | |
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | – | Reduced analogs (e.g., dihydro derivatives) |
Applications :
-
Hydrogenation saturates double bonds, altering conformational flexibility.
-
Base-mediated ring-opening may yield intermediates for further functionalization.
Spectroscopic Characterization
Post-reaction analyses employ advanced techniques:
| Technique | Key Data Points | References |
|---|---|---|
| ¹H/¹³C NMR | Shift changes in aromatic (δ 7.2–8.1 ppm) and alkyl (δ 1.2–2.5 ppm) regions | , |
| X-ray Diffraction | Confirmation of regiochemistry post-substitution |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound shares functional motifs with several analogs in the evidence:
- Bromine Substitution : Bromophenyl groups in 6m (), 5g (), and the target compound may enhance lipophilicity and bioactivity .
- Methoxy Groups: The methoxy group in the target and 5g () could improve solubility compared to non-polar substituents .
Spectroscopic Characteristics
- IR Spectroscopy : C-Br stretches in 6m (533 cm⁻¹, ) and 4f (unreported but expected ~500–600 cm⁻¹) align with the target compound’s bromophenyl group .
- NMR : The methyl groups in 6m (δ 2.55 ppm, ) and the target compound would show similar upfield shifts .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data Comparison
| Compound | IR C-Br (cm⁻¹) | ¹H-NMR (δ ppm, key peaks) | Molecular Ion (EI-MS) |
|---|---|---|---|
| 6m () | 533 | 2.55 (s, CH₃) | 464 (M+1) |
| 5g () | Not reported | Not reported | Not reported |
Q & A
Q. Methodology :
- HPLC-MS : Monitor degradation products using reverse-phase C18 columns and electrospray ionization .
Data Contradictions and Reproducibility
Advanced: How to address discrepancies in reported synthetic yields or bioactivity data? Answer :
Batch Variability : Trace metal impurities in catalysts (e.g., Pd) can alter coupling efficiency; use ICP-MS to quantify .
Assay Conditions : Bioactivity discrepancies may arise from ATP concentration differences in kinase assays; standardize using Z′-factor validation .
Computational Modeling
Advanced: How can molecular dynamics (MD) simulations guide drug design for this compound? Answer :
- Binding Mode Prediction : Simulate interactions with Aurora A kinase (PDB: 3UOM) to optimize substituent orientation .
- Solvent Accessibility : Calculate solvent-accessible surface area (SASA) to prioritize hydrophobic substituents for blood-brain barrier penetration .
Theoretical Frameworks for Experimental Design
Advanced: How to align research on this compound with theoretical models of heterocyclic reactivity? Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
